Ethyl {1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-yl}carbamate
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Overview
Description
Ethyl (1-(naphthalen-1-ylmethyl)-1H-imidazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of an ethyl ester group, a naphthalene ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1-(naphthalen-1-ylmethyl)-1H-imidazol-2-yl)carbamate typically involves the reaction of naphthalen-1-ylmethylamine with ethyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified using column chromatography .
Industrial Production Methods
In an industrial setting, the production of Ethyl (1-(naphthalen-1-ylmethyl)-1H-imidazol-2-yl)carbamate can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-(naphthalen-1-ylmethyl)-1H-imidazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Naphthalene derivatives with oxidized functional groups.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted carbamates with various alkoxy groups.
Scientific Research Applications
Ethyl (1-(naphthalen-1-ylmethyl)-1H-imidazol-2-yl)carbamate has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Ethyl (1-(naphthalen-1-ylmethyl)-1H-imidazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biochemical processes within cells, ultimately resulting in cell death or growth inhibition .
Comparison with Similar Compounds
Ethyl (1-(naphthalen-1-ylmethyl)-1H-imidazol-2-yl)carbamate can be compared with other similar compounds, such as:
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound also contains a naphthalene ring and exhibits similar chemical properties.
(E)-tert-butyl methyl-(3-(naphthalen-1-yl)-allyl)-carbamate: This compound has a similar carbamate structure but differs in the substituents attached to the naphthalene ring.
The uniqueness of Ethyl (1-(naphthalen-1-ylmethyl)-1H-imidazol-2-yl)carbamate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
647851-00-1 |
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Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
ethyl N-[1-(naphthalen-1-ylmethyl)imidazol-2-yl]carbamate |
InChI |
InChI=1S/C17H17N3O2/c1-2-22-17(21)19-16-18-10-11-20(16)12-14-8-5-7-13-6-3-4-9-15(13)14/h3-11H,2,12H2,1H3,(H,18,19,21) |
InChI Key |
SFQBGUKPIHLCIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC=CN1CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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